1-(2-ethoxyphenyl)-7-ethyl-2-sulfanyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one
Overview
Description
1-(2-ethoxyphenyl)-7-ethyl-2-sulfanyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one is a complex organic compound belonging to the pyrido[2,3-d]pyrimidine family. This compound is characterized by its unique structure, which includes an ethoxyphenyl group, an ethyl group, a mercapto group, and a trifluoromethyl group. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-ethoxyphenyl)-7-ethyl-2-sulfanyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one involves multiple steps, starting from readily available starting materials. The general synthetic route includes the following steps:
Formation of the Pyrido[2,3-d]pyrimidine Core: This step involves the condensation of pyridine and pyrimidine derivatives under specific reaction conditions.
Introduction of Functional Groups: The ethoxyphenyl, ethyl, mercapto, and trifluoromethyl groups are introduced through various substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance efficiency and reduce costs. This includes the use of continuous flow reactors, microwave-assisted synthesis, and other advanced techniques to improve reaction rates and yields .
Chemical Reactions Analysis
Types of Reactions
1-(2-ethoxyphenyl)-7-ethyl-2-sulfanyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form sulfoxides or sulfones under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and other peroxides.
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Catalysts such as palladium on carbon (Pd/C) and solvents like dimethylformamide (DMF) are often employed.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydropyrimidine derivatives, and various substituted derivatives, depending on the reaction conditions and reagents used .
Scientific Research Applications
1-(2-ethoxyphenyl)-7-ethyl-2-sulfanyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(2-ethoxyphenyl)-7-ethyl-2-sulfanyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
1-(2-ethoxyphenyl)-7-ethyl-2-sulfanyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one can be compared with other similar compounds, such as:
Pyrazolo[3,4-d]pyrimidine Derivatives: These compounds also exhibit biological activities, particularly as CDK inhibitors.
Pyrrolo[2,3-b]pyridine Derivatives: These compounds are known for their potential therapeutic applications, including anticancer and antimicrobial activities.
The uniqueness of this compound lies in its specific functional groups and their arrangement, which impart distinct chemical and biological properties .
Properties
IUPAC Name |
1-(2-ethoxyphenyl)-7-ethyl-2-sulfanylidene-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F3N3O2S/c1-3-10-9-11(18(19,20)21)14-15(22-10)24(17(27)23-16(14)25)12-7-5-6-8-13(12)26-4-2/h5-9H,3-4H2,1-2H3,(H,23,25,27) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVWICBAFGBVDHB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C2C(=O)NC(=S)N(C2=N1)C3=CC=CC=C3OCC)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F3N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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